1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine is a compound that features a trifluoropyridine moiety attached to a pyrazolamine structure
Preparation Methods
The synthesis of 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 3,5,6-trifluoropyridine with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as potassium carbonate, in a solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon on the trifluoropyridine ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropyridine moiety enhances the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The pyrazole ring can form hydrogen bonds and other interactions, stabilizing the compound-protein complex and modulating the biological activity .
Comparison with Similar Compounds
Similar compounds to 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine include other trifluoropyridine derivatives and pyrazole-based compounds. For example:
3,5,6-Trifluoropyridin-2-yl derivatives: These compounds share the trifluoropyridine moiety but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with different substituents on the pyrazole ring exhibit diverse reactivity and applications.
The uniqueness of this compound lies in the combination of the trifluoropyridine and pyrazole moieties, which confer distinct chemical properties and potential for various applications .
Properties
Molecular Formula |
C8H5F3N4 |
---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
1-(3,5,6-trifluoropyridin-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H5F3N4/c9-4-3-5(10)8(13-7(4)11)15-2-1-6(12)14-15/h1-3H,(H2,12,14) |
InChI Key |
FIWBFBFYPRFLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)C2=NC(=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.